5-Bromo-2-(2-naphthyloxy)aniline

Description

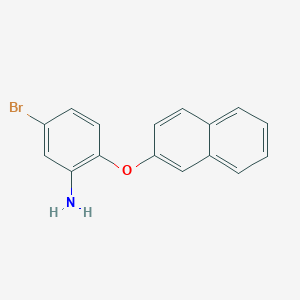

5-Bromo-2-(2-naphthyloxy)aniline is an aromatic amine derivative featuring a bromine atom at the 5-position and a 2-naphthyloxy group at the 2-position of the aniline ring.

Properties

IUPAC Name |

5-bromo-2-naphthalen-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-13-6-8-16(15(18)10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGXSLCQIVAUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-naphthyloxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-naphthyloxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones.

Scientific Research Applications

5-Bromo-2-(2-naphthyloxy)aniline is an organic compound with the molecular formula and a molecular weight of 314.18 g/mol. It features a bromine atom at the 5-position of the aniline ring and a naphthyloxy group at the 2-position. This unique structure gives it distinct chemical properties and makes it applicable in medicinal chemistry and materials science.

Applications

- Medicinal Chemistry this compound serves as a building block in the synthesis of various medicinal compounds. Research indicates that it has potential biological activity, especially in enzyme inhibition and modulation of protein interactions. Its structural characteristics allow it to interact with biological targets, making it a candidate for pharmacological studies. Studies on its interactions with biological molecules suggest it may act as an inhibitor or modulator of specific enzymes, which is crucial for potential therapeutic applications in diseases where such enzymes play a critical role.

- Organic Synthesis 2-(2-Naphthyloxy)aniline, which is structurally related, is used in organic synthesis to construct complex molecular structures. It acts as a building block for creating diverse heterocyclic compounds. The compound undergoes various organic reactions, including nucleophilic substitution and coupling reactions, under controlled conditions to ensure the formation of the desired products. The application of 2-(2-Naphthyloxy)aniline in organic synthesis has resulted in the formation of numerous heterocyclic compounds with high specificity, selectivity, efficiency, and high quality.

- Proteomics 2-(2-Naphthyloxy)aniline is utilized in proteomics research for studying protein interactions and functions. It is particularly useful in synthesizing probes for protein labeling and detection. The compound is conjugated to biomolecules or fluorescent tags to create specific probes that bind to target proteins and are used in assays like Western blotting or mass spectrometry to analyze protein expression and post-translational modifications. The application of 2-(2-Naphthyloxy)aniline in proteomics has facilitated the identification and quantification of proteins, providing insights into cellular processes and disease mechanisms.

- Pharmacology In pharmacology, 2-(2-Naphthyloxy)aniline is explored for its potential as a modulator of enzyme activity, particularly matrix metalloproteinases (MMPs), which play a role in tissue remodeling and disease progression. It is used to synthesize inhibitors that target specific MMPs and are tested in vitro and in vivo to assess their efficacy and selectivity. Research has shown that 2-(2-Naphthyloxy)aniline-derived MMP inhibitors possess antioxidative activity, which could be beneficial in conditions characterized by oxidative stress and inflammation.

- Heterocyclic Chemistry 2-(2-Naphthyloxy)aniline is a valuable building block in the synthesis of heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The compound is involved in multicomponent reactions to construct heterocyclic frameworks, and these reactions often require precise control over reaction conditions to achieve the desired selectivity and yield. The versatility of 2-(2-Naphthyloxy)aniline in forming heterocycles has been demonstrated in numerous studies, leading to the development of compounds with significant biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-naphthyloxy)aniline involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Aniline Derivatives

Structural and Electronic Effects

- Substituent Size and Polarity :

- The 2-naphthyloxy group in the target compound is bulkier and more lipophilic than smaller substituents like trifluoromethyl (CF₃) or methoxy (OCH₃). This steric hindrance may reduce reactivity in nucleophilic aromatic substitution compared to less bulky analogs .

- Electron-Withdrawing Groups (EWGs) : The CF₃ group (in 703-91-3) is strongly electron-withdrawing, lowering the pKa of the aniline NH₂ group (predicted pKa ≈ 0.39) and enhancing electrophilic substitution reactivity . In contrast, the naphthyloxy group is weakly electron-donating due to resonance effects, which may stabilize the amine group.

Physical Properties

- Boiling Point and Density :

Biological Activity

5-Bromo-2-(2-naphthyloxy)aniline, with the molecular formula C₁₆H₁₂BrNO and a molecular weight of 314.18 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom at the 5-position of the aniline ring and a naphthyloxy group at the 2-position, which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for pharmacological studies. Its structural characteristics include:

- Bromine Atom : Enhances lipophilicity and potential enzyme interaction.

- Naphthyloxy Group : Contributes to its ability to modulate protein interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes, which is crucial for therapeutic applications targeting diseases where such enzymes play a critical role.

- Protein Interaction Modulation : The compound's structural features allow it to interact with various proteins, potentially altering their functions and pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme Interaction Studies :

- A study conducted on enzyme inhibition revealed that this compound could inhibit cholesteryl ester transfer protein (CETP), which is implicated in lipid metabolism and cardiovascular diseases. This inhibition may lead to beneficial changes in lipid profiles, reducing low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .

- Proteomics Research :

-

Therapeutic Potential :

- The compound's potential as a therapeutic agent has been highlighted in research focusing on neurodegenerative diseases such as Alzheimer's. Its ability to inhibit histone deacetylases (HDACs) suggests that it could play a role in epigenetic regulation, offering new avenues for treatment strategies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-(1-naphthyloxy)aniline | C₁₆H₁₂BrNO | Similar structure but different naphthyloxy position. |

| 5-Fluoro-2-(1-naphthyloxy)aniline | C₁₆H₁₂FNO | Contains fluorine instead of bromine, affecting reactivity. |

| 5-Bromo-2-(2,4-dimethylphenoxy)aniline | C₁₄H₁₄BrNO | Different phenoxy group, influencing biological activity. |

This table illustrates how the unique combination of bromine and naphthyloxy groups in this compound contributes to its distinct biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(2-naphthyloxy)aniline, and how can reaction conditions be optimized for yield?

- Methodology : A two-step synthesis is commonly employed. First, nucleophilic aromatic substitution (SNAr) introduces the naphthyloxy group to a brominated nitrobenzene precursor. The nitro group is then reduced to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or stoichiometric reductants (e.g., Fe/HCl). Optimization involves adjusting temperature (80–110°C for SNAr), solvent polarity (e.g., DMF or toluene), and catalyst loading. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) is typical .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., naphthyloxy aromatic protons at δ 6.8–8.2 ppm) and amine proton resonance (δ ~5.0 ppm, broad).

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).

- FT-IR : Identify amine N-H stretches (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).

- Structural ambiguities (e.g., regioisomers) require 2D NMR (COSY, HSQC) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact due to potential amine toxicity. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Spills require neutralization with dilute acetic acid followed by solidification with bentonite .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electron density maps to identify reactive sites. For example, the bromine atom directs electrophiles to the para position relative to the amine, while the naphthyloxy group exerts steric and electronic effects. Validate predictions experimentally via bromination or nitration followed by HPLC-MS .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodology :

- Dose-response curves : Test concentrations across 3+ orders of magnitude to identify non-linear effects.

- Off-target assays : Use kinase/GPCR panels to rule out promiscuity.

- Metabolic stability : Incubate compounds with liver microsomes to assess degradation pathways (LC-MS monitoring). Contradictions may arise from impurity profiles or solvent artifacts .

Q. How does the steric bulk of the naphthyloxy group influence catalytic coupling reactions in downstream derivatization?

- Methodology : Compare Suzuki-Miyaura coupling efficiency with phenyl vs. naphthyloxy substituents. Larger groups reduce reaction rates due to steric hindrance; optimize by using Pd-XPhos catalysts and elevated temperatures (100–120°C). Monitor via TLC and isolate intermediates via flash chromatography .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Resolve torsional angles between the naphthyloxy and aniline rings; analyze π-π stacking interactions. For poorly diffracting crystals, employ synchrotron sources or cryocooling (100 K). Compare with Hirshfeld surface analysis to quantify intermolecular contacts .

Methodological Notes

- Synthetic Reproducibility : Batch-to-batch variability in brominated intermediates (e.g., 4-Bromo-1-fluoro-2-nitrobenzene) necessitates rigorous QC via GC-MS .

- Data Validation : Cross-reference spectral data with PubChem/CAS entries to confirm assignments .

- Environmental Impact : Biodegradation pathways (e.g., microbial oxidation via dioxygenases) should be assessed using OECD 301D assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.